5-Bromo-1-chloro-2,3-dihydro-1H-indene

Catalog No.
S769866
CAS No.
158330-91-7
M.F
C9H8BrCl
M. Wt
231.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-chloro-2,3-dihydro-1H-indene

CAS Number

158330-91-7

Product Name

5-Bromo-1-chloro-2,3-dihydro-1H-indene

IUPAC Name

5-bromo-1-chloro-2,3-dihydro-1H-indene

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

InChI

InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2

InChI Key

BPOKNBVVGMFTRB-UHFFFAOYSA-N

SMILES

C1CC2=C(C1Cl)C=CC(=C2)Br

Canonical SMILES

C1CC2=C(C1Cl)C=CC(=C2)Br

5-Bromo-1-chloro-2,3-dihydro-1H-indene is a halogenated indene derivative, characterized by the presence of both bromine and chlorine substituents. Its molecular formula is C₉H₆BrCl, with a molar mass of approximately 245.50 g/mol. This compound typically appears as a colorless to light yellow liquid and is notable for its unique structure that combines aromatic and aliphatic characteristics, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Typical of halogenated compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the bromine and chlorine atoms makes the compound susceptible to electrophilic attack, allowing for further functionalization.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under suitable conditions, facilitating the synthesis of more complex molecules.
  • Reduction Reactions: The double bond in the dihydroindene structure can be reduced to form saturated derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 5-Bromo-1-chloro-2,3-dihydro-1H-indene and its derivatives exhibit potential biological activities. For instance, compounds in this class have been investigated for their roles as intermediates in the synthesis of biologically active molecules, including anti-inflammatory agents and other pharmaceuticals. Specific studies have shown that derivatives can inhibit nitric oxide production in macrophage cells, suggesting anti-inflammatory properties .

The synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene can be achieved through several methods:

  • Halogenation of Indene: Starting with indene, bromination and chlorination can be performed using halogenating agents under controlled conditions to introduce the respective halogens.
  • Cyclization Reactions: Certain precursors can undergo cyclization reactions that yield 5-bromo and 1-chloro substitutions on the indene framework.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including functional group transformations to achieve the desired halogenation pattern .

5-Bromo-1-chloro-2,3-dihydro-1H-indene has various applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials or liquid crystal displays due to its unique electronic properties.
  • Research Tool: It aids in studying reaction mechanisms involving halogenated compounds and their biological implications .

Studies on the interactions of 5-Bromo-1-chloro-2,3-dihydro-1H-indene with biological systems have revealed its potential as a pharmacophore. Interaction studies often focus on its binding affinity with various biological targets such as enzymes or receptors involved in inflammatory pathways. The compound's ability to modulate nitric oxide production indicates its role in inflammatory responses, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 5-Bromo-1-chloro-2,3-dihydro-1H-indene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromo-5-chloro-2,3-dihydro-1H-indene1260018-10-71.00
4-Bromo-6-chloro-2,3-dihydro-1H-indene1260017-94-40.85
1-(4-Bromo-3-chlorophenyl)ethanone3114-31-60.93
1-(3-Bromo-5-chlorophenyl)ethanone154257-85-90.86
2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone87427-57-40.85

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine and chlorine in the specified compound distinguishes it from others, potentially influencing its reactivity and biological activity .

Halogenation Strategies for Indene Derivatives

Halogenation remains the primary route for functionalizing indene derivatives. The sequential introduction of bromine and chlorine atoms requires careful control to achieve regioselectivity and avoid over-halogenation.

Bromination-Chlorination Sequential Functionalization

Bromination typically precedes chlorination due to bromine’s higher reactivity in electrophilic aromatic substitution. In non-polar solvents like CCl₄, indene reacts with bromine to yield trans-1,2-dibromoindane as the major product (96% yield in CH₂Cl₂ at 0°C). Subsequent chlorination employs Cl₂ or SO₂Cl₂ under radical initiation to introduce the chlorine substituent at position 1. Kinetic studies reveal that bromine’s electron-withdrawing effect directs chlorination to the less hindered position.

Solvent-Mediated Selectivity in Electrophilic Additions

Solvent polarity significantly impacts regioselectivity. In aprotic solvents (e.g., CH₂Cl₂), bromination favors trans-addition due to stabilized bromonium ion intermediates. Conversely, polar solvents like acetic acid promote syn addition via ion-pair collapse, altering the cis/trans ratio. For 5-bromo-1-chloro derivatives, mixed solvents (e.g., CCl₄/CH₃CN) optimize halogen placement while minimizing side reactions.

Catalytic Approaches to Regioselective Synthesis

Transition Metal-Catalyzed Cyclization Pathways

Palladium and copper catalysts enable direct cyclization of propargylic alcohols and alkenes into indene frameworks. For example, FeCl₃-catalyzed cascade cyclization achieves C–C bond cleavage and reorganization, yielding polycyclic indene derivatives with 85–92% efficiency. Ru-based photoredox systems further enhance selectivity by generating radical intermediates for controlled bromine insertion.

Photoredox-Mediated Radical Insertion Techniques

Photoredox catalysis using α-iodonium diazo compounds facilitates carbon-atom insertion into indene. This method, reported in 2024, enables functionalized naphthalene derivatives via radical chain mechanisms. UV irradiation (450 nm) with Ru(dtbbpy)₃²⁺ achieves 70–80% yields, offering a greener alternative to traditional halogenation.

Industrial-Scale Production Optimization

Continuous Flow Reactor Configurations

Continuous flow systems improve safety and efficiency in halogenation. Microreactors with residence times <2 minutes minimize thermal runaway risks during Br₂/Cl₂ reactions. A 2022 study demonstrated 95% conversion using a tubular reactor with automated Br₂ dosing, reducing waste by 40% compared to batch processes.

Purification Challenges in Polyhalogenated Systems

Polyhalogenated indenes require multi-step purification. Recrystallization from ethanol/water mixtures removes unreacted halogens, while column chromatography (SiO₂, hexane/EtOAc) isolates the target compound with >99% purity. Industrial-scale distillation faces challenges due to the compound’s high boiling point (≈280°C), necessitating short-path distillation under vacuum.

XLogP3

3.4

Dates

Modify: 2023-08-15

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